

Pyraclostrobin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyraclostrobin*

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Introduction

Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate) is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its extensive use necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of **pyraclostrobin**, with a focus on its degradation in soil, water, and sediment. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties and Mobility

Pyraclostrobin is a white to light beige crystalline solid with low water solubility (1.9 mg/L at 20°C).[1] It is considered relatively non-volatile under field conditions.[2] The soil organic carbon-water partitioning coefficient (Koc) for **pyraclostrobin** ranges from 6,000 to 16,000 mL/g, indicating that it is slightly to hardly mobile in soil.[2] Consequently, **pyraclostrobin** is expected to be immobile in soil, with a low potential for leaching into groundwater.[3][4] However, it can enter surface water through spray drift and runoff.[2]

Environmental Degradation

Pyraclostrobin is subject to degradation in the environment through abiotic and biotic processes, primarily photolysis in water and microbial degradation in soil and aquatic systems. It is stable to hydrolysis.[2]

Degradation in Soil

The degradation of **pyraclostrobin** in soil is primarily a biological process.[3] The half-life (DT50) in aerobic soil metabolism studies ranges from 35 to 323 days, indicating that it can be persistent in some soil types.[2] In contrast, under anaerobic conditions, the degradation is more rapid, with half-lives ranging from 3.0 to 3.1 days.[2] Field dissipation studies have reported DT50 values ranging from 8.4 to 89 days.[2]

The major degradation pathway in soil involves the cleavage of the ether linkage and modifications to the tolyl-methoxycarbamate and chlorophenyl-pyrazole moieties of the molecule.[3] One of the major metabolites identified in soil is BF 500-3 (methyl N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)carbamate), which shows medium to low mobility in soil.[3][5] Other significant metabolites include BF 500-6 and BF 500-7, which are considered immobile.[5]

Degradation in Water and Sediment

In aquatic environments, **pyraclostrobin** undergoes rapid photolysis in water, with a reported half-life of approximately 0.062 days (about 1.5 hours) under continuous irradiation.[2][6] It is stable to hydrolysis across a range of pH values (pH 5, 7, and 9).[2]

In water-sediment systems, **pyraclostrobin** tends to partition from the water column to the sediment. The aerobic aquatic metabolism half-lives range from 7.4 to 25 days, while anaerobic aquatic metabolism is faster, with half-lives of 3.3 to 8.5 days.[2] A study on a water-sediment system under irradiated conditions showed a **pyraclostrobin** half-life of 5 days in water and 4 days in sediment.[4]

Major photodegradation products in water include 500M78, BF 500-13, 500M58, BF 500-14, and BF 500-11.[4] In the sediment, a key metabolite is 500M07, formed through the demethoxylation of **pyraclostrobin**. [4]

Quantitative Data on Environmental Fate

The following tables summarize the key quantitative data regarding the environmental fate of **pyraclostrobin**.

Table 1: Soil Dissipation and Mobility

Parameter	Value	Soil Type	Reference
Aerobic Soil Metabolism DT50	35 - 323 days	Various	[2]
Anaerobic Soil Metabolism DT50	3.0 - 3.1 days	Sandy loam, Loamy sand	[2]
Field Dissipation DT50	8.4 - 89 days	Various	[2]
25 - 37 days	Loamy sand, Loamy silt	[4]	
3.86 - 5.95 days	Not specified	[7]	
Soil Adsorption Coefficient (Koc)	6,000 - 16,000 mL/g	Various	[2]
Mean: 9304 mL/g	Various	[2]	

Table 2: Aquatic Degradation and Partitioning

Parameter	Value	Conditions	Reference
Aqueous Photolysis DT50	0.062 days (1.5 hours)	pH 5, 40°N sunlight	[2]
< 12 hours	pH 5.0, 7.0, 9.0 (UV and sunlight)	[8]	
Hydrolysis DT50	Stable	pH 5, 7, 9	[2]
23.1 - 115.5 days	pH 5.0, 7.0, 9.0 and paddy water	[8]	
Aerobic Aquatic Metabolism DT50	7.4 - 25 days	Water-sediment systems	[2]
Anaerobic Aquatic Metabolism DT50	3.3 - 8.5 days	Water-sediment systems	[2]
Water/Sediment Study DT50 (irradiated)	5 days (water), 4 days (sediment)	Not specified	[4]
Bioconcentration Factor (BCF)	675 - 735 (whole fish)	Bluegill sunfish	[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of environmental fate studies. The following sections outline the general methodologies for key experiments based on regulatory guidelines and published research.

Soil Dissipation Study (Aerobic)

This study is typically conducted following guidelines such as OECD Guideline 307.

Methodology:

- **Test System:** Fresh surface soil is collected from a representative agricultural area. The soil is sieved (e.g., 2 mm) and its characteristics (texture, pH, organic carbon content, microbial biomass) are determined.

- Test Substance Application: ^{14}C -labeled **pyraclostrobin**, typically labeled in the chlorophenyl or tolyl ring, is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
- Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
- Analysis:
 - Volatile organic compounds and CO_2 are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide, respectively) and analyzed for radioactivity by Liquid Scintillation Counting (LSC).
 - Soil samples are extracted with appropriate solvents (e.g., acetonitrile, followed by a more polar solvent). The extracts are analyzed by LSC to determine the total extractable residues.
 - The parent compound and its metabolites in the extracts are identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Non-extractable (bound) residues are determined by combusting the extracted soil and measuring the released $^{14}\text{CO}_2$.
- Data Analysis: The dissipation half-life (DT_{50}) of **pyraclostrobin** is calculated using first-order kinetics.

Hydrolysis Study

This study is generally performed according to guidelines like OECD Guideline 111.

Methodology:

- Test Solutions: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are prepared.
- Test Substance Application: A stock solution of **pyraclostrobin** is added to the buffer solutions to achieve a known initial concentration.
- Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate potential degradation).
- Sampling: Aliquots of the test solutions are taken at various time points.
- Analysis: The concentration of **pyraclostrobin** in each sample is determined by a suitable analytical method, such as HPLC with UV or MS detection.
- Data Analysis: The rate of hydrolysis is determined, and if significant degradation occurs, the half-life is calculated. For **pyraclostrobin**, studies have shown it to be stable to hydrolysis.^[2]

Aqueous Photolysis Study

This study follows guidelines such as OECD Guideline 316.

Methodology:

- Test Solutions: **Pyraclostrobin** is dissolved in sterile, buffered, air-saturated water.
- Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is measured and controlled.
- Control Samples: Dark control samples, protected from light, are incubated under the same conditions to assess any abiotic degradation not due to photolysis.
- Incubation: The samples are incubated at a constant temperature.
- Sampling: Samples are collected from both the irradiated and dark control solutions at various time intervals.

- **Analysis:** The concentration of **pyraclostrobin** and the formation of photoproducts are monitored using analytical techniques like HPLC-UV, HPLC-MS, or GC-MS.
- **Data Analysis:** The photodegradation rate constant and the half-life of **pyraclostrobin** are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

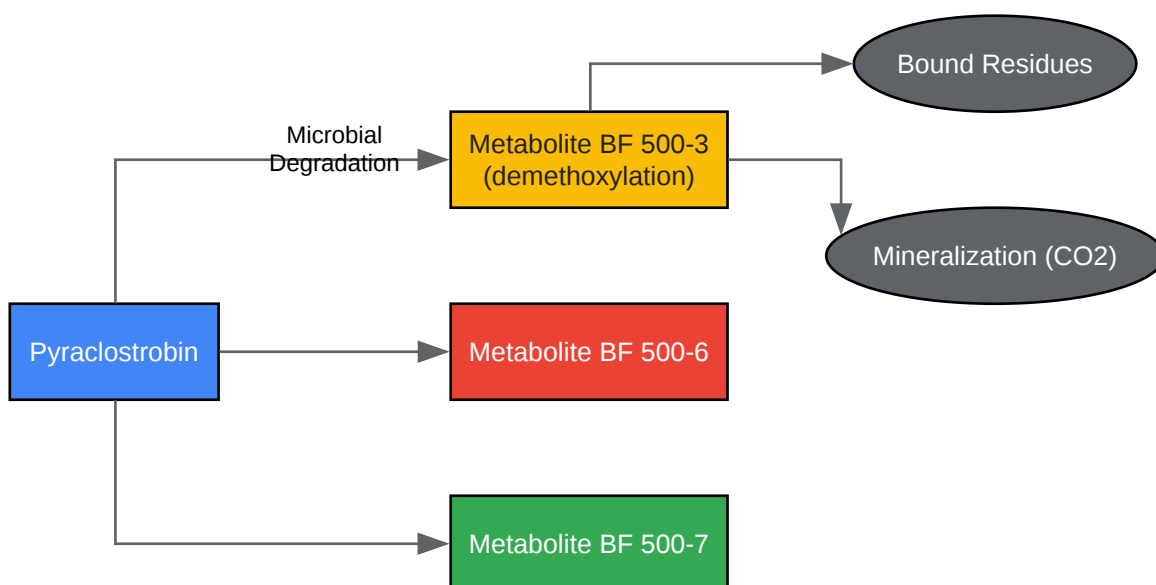
Microbial Degradation Study

Methodology:

- **Microbial Inoculum:** Microbial communities capable of degrading **pyraclostrobin** can be enriched from contaminated soil or water samples.[9] This often involves sequential culturing in a mineral salts medium with **pyraclostrobin** as the sole carbon source.
- **Culture Conditions:** The enriched microbial consortium is grown in a liquid medium or in a soil slurry under controlled laboratory conditions (e.g., temperature, pH, aeration).
- **Test Substance Application:** **Pyraclostrobin** is added to the cultures at a specific concentration.
- **Sampling:** Aliquots of the culture are taken at different time points.
- **Analysis:** The disappearance of **pyraclostrobin** and the formation of metabolites are monitored by analytical methods such as HPLC or LC-MS/MS.
- **Metabolite Identification:** The structure of the metabolites is elucidated using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Data Analysis:** The biodegradation rate and pathway are determined.

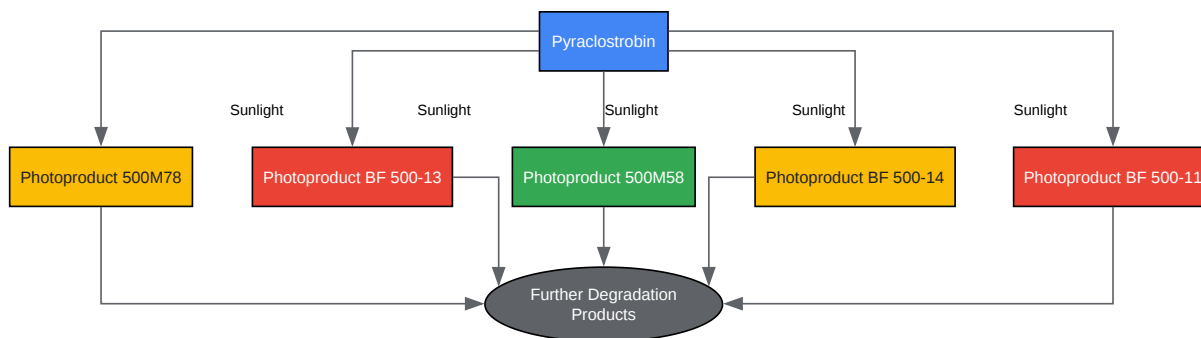
Degradation Pathways Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the major degradation pathways of **pyraclostrobin** in different environmental compartments.



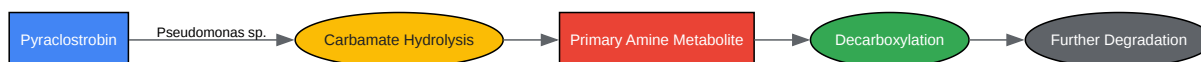
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Pyraclostrobin Degradation Pathway in Soil



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Pyraclostrobin Aqueous Photolysis Pathway



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Proposed Microbial Degradation Pathway

Conclusion

Pyraclostrobin exhibits distinct degradation patterns in different environmental compartments. While it is relatively persistent in aerobic soils, it degrades rapidly under anaerobic conditions and through photolysis in water. The primary degradation pathways involve microbial activity in soil and photodegradation in aquatic environments, leading to the formation of several metabolites. The immobility of **pyraclostrobin** and some of its major metabolites in soil suggests a low risk of groundwater contamination. However, its potential to enter surface waters via runoff and spray drift, coupled with its aquatic toxicity, highlights the importance of responsible application practices. This technical guide provides a foundational understanding of the environmental fate of **pyraclostrobin**, which is essential for conducting comprehensive environmental risk assessments and developing strategies for sustainable agricultural practices.

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- To cite this document: BenchChem. [Pyraclostrobin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128455#pyraclostrobin-environmental-fate-and-degradation-pathways]

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